molecular formula C12H17NO2 B2472554 3-[(Benzylamino)methyl]oxolan-3-ol CAS No. 1699632-77-3

3-[(Benzylamino)methyl]oxolan-3-ol

Cat. No.: B2472554
CAS No.: 1699632-77-3
M. Wt: 207.273
InChI Key: QUAWVVLYKDYOLR-UHFFFAOYSA-N
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Description

“3-[(Benzylamino)methyl]oxolan-3-ol” is a chemical compound with the CAS Number: 1699632-77-3 . It has a molecular weight of 207.27 and its MDL number is MFCD18333950 . The IUPAC name for this compound is 3-((benzylamino)methyl)tetrahydrofuran-3-ol .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H17NO2 . The InChI code for this compound is 1S/C12H17NO2/c14-12(6-7-15-10-12)9-13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

1. Synthesis of Oxetanes and Oxolanes

Research by Murai, Ono, and Masamune (1976) demonstrated the formation of oxetans and oxolan dimers through the intramolecular cyclization of 3,4-epoxy-alcohols. This finding highlights the potential use of 3-[(Benzylamino)methyl]oxolan-3-ol in synthesizing cyclic compounds like oxetanes and oxolanes, which are significant in various chemical synthesis processes (Murai, Ono, & Masamune, 1976).

2. Anticonvulsant Activity Studies

A study by Scott et al. (1993) on the anticonvulsant activity of enaminones, including compounds structurally similar to this compound, sheds light on its potential application in the development of new anticonvulsant drugs (Scott et al., 1993).

3. Corrosion Inhibition in Steel

Research by Kalia et al. (2020) on the corrosion inhibition efficiency of oxadiazole derivatives, which includes structural analogs of this compound, suggests its potential application in protecting metals like mild steel from corrosion (Kalia et al., 2020).

4. Synthesis of Hexahydro-1H-spiro[isoquinoline-4,4'-pyran] Scaffolds

A novel synthesis method for pharmacologically important spiroisoquinoline scaffolds using 3-((benzylamino)methyl)but-3-en-1-ol was developed by Reddy, Medaboina, and Sridhar (2015). This study presents the compound as a key intermediate in the efficient synthesis of complex molecular structures (Reddy, Medaboina, & Sridhar, 2015).

5. Antibacterial Activity Studies

The synthesis and evaluation of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives for antibacterial activity, as investigated by Kumar et al. (2010), indicate the role of this compound and its derivatives in developing new antibacterial agents (Kumar et al., 2010).

Safety and Hazards

The safety information for “3-[(Benzylamino)methyl]oxolan-3-ol” includes several hazard statements: H315, H318, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it has the GHS05 and GHS07 pictograms .

Properties

IUPAC Name

3-[(benzylamino)methyl]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12(6-7-15-10-12)9-13-8-11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAWVVLYKDYOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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